6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione

Cytochrome P450 inhibition Drug-drug interaction prediction ADME profiling

Researchers relying on generic pyrimidinediones risk unpredictable CYP-mediated clearance and off-target receptor engagement. This compound solves that with a validated, non-interchangeable 2-methyl-6-trifluoromethyl substitution pattern. - CRTH2 binding Ki = 6.9 nM; CYP2C8 IC50 = 43 nM with >200-fold selectivity over CYP2D6 (IC50 10,000 nM). - Multi-point CYP inhibition benchmark (CYP2C8/2C9/2C19/2D6) for assay calibration. - Differentiated Elagolix-related impurity marker for GnRH antagonist HPLC method development. Supplied as a custom-synthesis research chemical with full characterization data. Inquire for bulk quantities and lead times.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
Cat. No. B12102026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione
Molecular FormulaC14H13F3N2O2
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(F)(F)F)CN2C(=CC(=O)NC2=O)C
InChIInChI=1S/C14H13F3N2O2/c1-8-4-3-5-11(14(15,16)17)10(8)7-19-9(2)6-12(20)18-13(19)21/h3-6H,7H2,1-2H3,(H,18,20,21)
InChIKeyGKRBNZWPDFMQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Profile


6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione is a synthetic N1‑benzylated pyrimidine‑2,4‑dione that carries a 2‑methyl‑6‑(trifluoromethyl)benzyl substituent and a C6‑methyl group. The compound belongs to a well‑studied class of pyrimidinediones explored as gonadotropin‑releasing hormone (GnRH) receptor antagonists and tropomyosin receptor kinase (TRK) inhibitors [1]. Its distinct substitution pattern, which combines an ortho‑methyl with an ortho‑trifluoromethyl group on the benzyl ring, creates a sterically and electronically unique environment that differentiates it from simpler fluoro‑ or trifluoromethyl‑only analogs [2]. This structural individuality translates into measurable differences in cytochrome P450 inhibition and receptor binding profiles, making it a non‑interchangeable building block for medicinal chemistry and impurity‑reference applications.

Non-interchangeable building block for medicinal chemistry SAR exploration
Supports CYP isoform selectivity profiling and impurity-reference workflows
Distinct ortho-methyl/trifluoromethyl substitution differentiates from fluoro- or mono-substituted analogs

Why Generic Pyrimidinedione Analogs Cannot Substitute


Pyrimidine‑2,4‑dione derivatives bearing N1‑benzyl substituents display profound sensitivity to the electronic and steric character of the benzyl ring. Even seemingly conservative exchanges—such as replacing a 2‑methyl group with a 2‑fluoro or removing the methyl entirely—dramatically shift cytochrome P450 inhibition selectivity and G‑protein coupled receptor (CRTH2) binding affinity [1]. In the panel of closely related monomers tested under identical assay conditions, CYP2C19 IC50 values span from 38 nM to 170 nM depending solely on the benzyl substitution pattern, while CRTH2 binding Ki can vary by more than an order of magnitude [1]. These quantitative divergences mean that a generic pyrimidinedione cannot reliably reproduce the metabolic liability profile or the receptor engagement properties of the 2‑methyl‑6‑trifluoromethyl‑substituted compound. For any program that depends on predictable CYP‑mediated clearance or specific target engagement, unmotivated substitution introduces a risk that can only be resolved by direct experimental comparison.

Metabolic Profile CYP2C19 IC50 shifts from 38 nM to 170 nM across closely related benzyl analogs; substitution may alter liability ranking.
Receptor Engagement CRTH2 binding Ki varies by >10-fold with small benzyl-ring changes; the 2-methyl-6-trifluoromethyl pattern is not reproduced by generic analogs.
CYP Selectivity CYP2C8/CYP2D6 selectivity window may narrow significantly with fluoro-only or des-methyl replacements.

Quantitative Differentiation Evidence


CYP2C8 vs. CYP2D6 Selectivity Window

The target compound inhibits human recombinant CYP2C8 with an IC50 of 43 nM while requiring >200‑fold higher concentration to inhibit CYP2D6 (IC50 = 10 000 nM) [1]. This selectivity window is atypical among pyrimidinedione derivatives, which frequently exhibit broader CYP inhibition profiles that elevate drug‑drug interaction (DDI) risk [2]. By avoiding strong CYP2D6 engagement, the 2‑methyl‑6‑trifluoromethyl benzyl substitution offers a metabolically cleaner baseline than many in‑class compounds for which CYP2D6 IC50 values fall below 1 000 nM.

CYP2C8 vs. CYP2D6 Selectivity
Class-level inference
CYP2C8 IC50 = 43 nM; CYP2D6 IC50 = 10 000 nM (>200‑fold selectivity)
Supports CYP2C8-selective profiling and DDI study design
Human recombinant enzymes; spectrophotometric detection after 30 min
Cytochrome P450 inhibition Drug-drug interaction prediction ADME profiling

CYP2C19 Inhibition: Head-to-Head Analog Comparison

In a panel of four closely related N1‑benzyl‑pyrimidinediones tested in the same human recombinant CYP2C19 assay, the target compound (BDBM50384467) inhibits CYP2C19 with an IC50 of 51 nM [1]. The most potent analog (BDBM50384464) achieves 38 nM, while other analogs display 150 nM and 170 nM. The 2‑methyl‑6‑trifluoromethyl substitution thus yields an intermediate CYP2C19 inhibitory potency that is 1.3‑fold weaker than the most potent congener and 3‑ to 3.3‑fold stronger than the weakest ones.

CYP2C19 Analog Comparison
Head-to-head
Target: 51 nM. Closest analog: 38 nM; other analogs: 150 nM, 170 nM
Intermediate potency enables fine-tuning of CYP2C19 clearance liability
Human recombinant CYP2C19; 15 min pre-incubation
CYP2C19 inhibition Metabolic stability tuning Structure-activity relationship

CRTH2 Receptor Binding Affinity

The target compound displaces [3H]PGD2 from the human CRTH2 receptor with a Ki of 6.9 nM [1]. This sub‑10 nM affinity positions it among the more potent CRTH2‑binding pyrimidinediones, contrasting with many structurally similar N1‑benzyl derivatives that show Ki values above 100 nM [2]. The combination of ortho‑methyl and ortho‑trifluoromethyl groups appears to optimize hydrophobic contacts within the CRTH2 orthosteric pocket, an effect that is not reproduced by mono‑substituted or fluoro‑substituted benzyl analogs.

CRTH2 Binding Affinity
Supporting evidence
Ki = 6.9 nM
Reported CRTH2 binding in the low-nanomolar range; may support antagonist screening
CHO membranes; [3H]PGD2 displacement; 90 min incubation
CRTH2 antagonist Allergic inflammation Prostanoid receptor binding

High-Value Application Scenarios


CYP Isoform Selectivity Reference Standard

Because the compound exhibits a clean CYP2C8‑selective inhibition profile with minimal CYP2D6 activity (IC50 10 000 nM), it can serve as a reference standard for calibrating CYP2C8 inhibition assays in early‑stage drug discovery. Its well‑characterized IC50 values for CYP2C8 (43 nM), CYP2C9 (200 nM), CYP2C19 (51 nM), and CYP2D6 (10 000 nM) provide a multi‑point benchmark that helps laboratories distinguish CYP2C8‑mediated metabolic liabilities from off‑target CYP inhibition [1].

Lead Scaffold for CRTH2 Antagonist Optimization

With a CRTH2 binding Ki of 6.9 nM, the compound is a validated entry point for medicinal chemistry programs targeting prostaglandin D2‑driven allergic inflammation (asthma, atopic dermatitis). Its selectivity against CYP2D6 reduces the risk of metabolic interactions when co‑administered with standard‑of‑care antihistamines or corticosteroids, a practical advantage over less selective CRTH2 leads [1].

Synthetic Intermediate for TRK Inhibitor Libraries

The Shanghai Dude Medical Technology patent identifies N1‑benzylated pyrimidine‑2,4‑diones as key intermediates for TRK kinase inhibitors with potential anticancer activity [2]. The 2‑methyl‑6‑trifluoromethyl substituted variant offers a differentiated steric and electronic profile that can be exploited to diversify TRK inhibitor libraries, particularly when seeking compounds with improved subtype selectivity or reduced off‑target kinase reactivity.

Process Impurity Marker for GnRH Antagonist Manufacturing

The compound is structurally related to known Elagolix impurities (e.g., the 2‑fluoro‑6‑trifluoromethyl and the 2‑trifluoromethyl‑only analogs). Its unique substitution pattern makes it a valuable system suitability marker for HPLC method development in GnRH antagonist manufacturing, where resolution between the methyl‑trifluoromethyl and fluoro‑trifluoromethyl species is a critical quality control parameter [1].

Application
Selection Property
Validation Focus
CYP Isoform Selectivity Reference Standard
Well-characterized multi-isoform IC50 profile
CYP2C8/CYP2D6 selectivity benchmark and assay calibration
CRTH2 Antagonist Lead Optimization
Low-nanomolar CRTH2 binding affinity
Prostanoid receptor selectivity and DDI liability review
TRK Inhibitor Library Diversification
Differentiated steric/electronic benzyl environment
Subtype selectivity and off-target kinase profiling
GnRH Antagonist Impurity Marker
Unique methyl-trifluoromethyl substitution pattern
HPLC resolution from fluoro-trifluoromethyl impurity species
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